![molecular formula C12H16N2O2 B3308556 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile CAS No. 938368-56-0](/img/structure/B3308556.png)
4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile
Overview
Description
“4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile” is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 . It is used for research purposes .
Synthesis Analysis
The precursor “this compound” was synthesized by alkylation of the OH group of vanillin with the 2-chloro-N,N-dimethylamine hydrochloride and K2CO3 .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O2/c1-14(2)7-8-16-11-5-4-10(9-12)6-11/h4-5,8H,7-8H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a predicted melting point of 99.34°C and a predicted boiling point of approximately 334.4°C at 760 mmHg . The predicted density is approximately 1.1 g/cm3, and the refractive index is predicted to be n20D 1.53 .Scientific Research Applications
Chromogenic Chemosensors
4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile and its related compounds have been studied for their application as chromogenic chemosensors. These chemosensors show a change in color in the presence of specific analytes such as cyanide. The presence of a methoxy group in these compounds facilitates electronic density donation to electron-accepting groups, enhancing their sensitivity and selectivity towards target analytes. This property is particularly useful in environmental monitoring and safety applications where the detection of hazardous substances is critical (Heying, Nandi, Bortoluzzi, & Machado, 2015).
Antifungal Agents
Derivatives of this compound have been synthesized and evaluated for their antifungal properties. These compounds, particularly chalcones and pyrazoline derivatives, have shown moderate to high activities against various fungal species, making them potential candidates for the development of new antifungal medications. The antifungal activity of these compounds is influenced by their electronic properties, with electron-withdrawing groups enhancing their efficacy (Illicachi, Montalvo-Acosta, Insuasty, Quiroga, Abonía, Sortino, Zacchino, & Insuasty, 2017).
Photophysical Studies
The solvent and pH-dependent fluorescent properties of this compound derivatives have been extensively studied. These studies provide insights into the photophysical behavior of such compounds in different environments, which is crucial for their application in fluorescent probes and sensors. The understanding of how solvent polarity and pH affect the fluorescence of these compounds can lead to the development of more sensitive and selective fluorescent markers for biological and chemical analyses (Baruah, Qin, Flors, Hofkens, Vallée, Beljonne, van der Auweraer, De Borggraeve, & Boens, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-3-methoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-14(2)6-7-16-11-5-4-10(9-13)8-12(11)15-3/h4-5,8H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUCEBNAIPYRHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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